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molecular formula C13H20O2Si B047317 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde CAS No. 120743-99-9

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

Cat. No. B047317
M. Wt: 236.38 g/mol
InChI Key: XACWSBWCLJXKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022707B2

Procedure details

to a stirred solution of 4-(tert-butydimethylsilyloxy)-benzaldehyde (48.0 g, 203 mmol) in methanol (200 mL) at 0° C. was added sodium borohydride (11.6 g, 305 mmol) and the reaction was stirred at 0° C. for 45 min. Water (200 mL) was added and the methanol was removed under reduced pressure. The mixture was extracted with ether (2×200 mL) and ethyl acetate (2×200 mL). The combined organics were dried (MgSO4), filtered and concentrated under vacuum to give the crude product, which was used without further purification (48 g, quantitative).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[BH4-].[Na+].O>CO>[Si:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][OH:14])=[CH:11][CH:10]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=O)C=C1
Name
Quantity
11.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×200 mL) and ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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